

Unveiling the Orthorhombic Architecture of Tetraamminecopper(II) Sulfate Monohydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄]SO₄·H₂O. Esteemed for its vibrant blue crystals, this coordination complex serves as a fundamental model in inorganic chemistry and materials science. This document summarizes its key crystallographic data, details the experimental protocols for its synthesis and structural determination, and visualizes the intricate relationships within its crystalline lattice.

Crystallographic Data Summary

The crystal structure of tetraamminecopper(II) sulfate monohydrate has been meticulously determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the space group Pnma.[1] This arrangement dictates a specific symmetry in the packing of the constituent ions within the unit cell. The crystallographic data, refined from multiple studies, are presented in Table 1 for clarity and comparative analysis.

Table 1: Crystallographic Data for Tetraamminecopper(II) Sulfate Monohydrate



Parameter	Value
Chemical Formula	[Cu(NH ₃) ₄ (H ₂ O)]SO ₄
Molar Mass	245.79 g/mol [2]
Crystal System	Orthorhombic
Space Group	Pnma (No. 62)[1]
Lattice Parameters	
a	10.651 Å[1]
b	11.986 Å[1]
С	7.069 Å[1]
Unit Cell Volume	902.1 ų
Z (Formula units per unit cell)	4
Calculated Density	1.81 g/cm ³ [2]
Coordination Geometry	Square Pyramidal[1][2]
Selected Bond Distances	
Cu-N	~2.10 Å[2]
Cu-O(H ₂ O)	~2.33 Å[2]

Note: The formula is more accurately represented as $[Cu(NH_3)_4(H_2O)]SO_4$, reflecting the coordination of the water molecule to the copper center.[1][2]

Experimental Protocols Synthesis of Tetraamminecopper(II) Sulfate Monohydrate

The synthesis of high-purity crystals of tetraamminecopper(II) sulfate monohydrate is a well-established procedure in inorganic chemistry. The following protocol is a standard method for its preparation:



- Dissolution of Copper(II) Sulfate: A saturated aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is prepared by dissolving the salt in distilled water. Gentle heating can be applied to facilitate dissolution.
- Formation of the Complex: To the saturated copper(II) sulfate solution, a concentrated aqueous solution of ammonia (NH₃) is added dropwise with constant stirring. Initially, a pale blue precipitate of copper(II) hydroxide is formed.
- Redissolution and Complexation: Upon further addition of concentrated ammonia, the copper(II) hydroxide precipitate dissolves, resulting in the formation of a deep blue solution containing the tetraamminecopper(II) complex cation, [Cu(NH₃)₄]²⁺.
- Crystallization: The product is precipitated from the deep blue solution by the addition of a
 water-miscible organic solvent, such as ethanol or isopropanol. This decreases the solubility
 of the ionic complex, leading to the formation of crystalline tetraamminecopper(II) sulfate
 monohydrate.
- Isolation and Drying: The resulting deep blue crystals are collected by vacuum filtration. The
 crystals are then washed with a small amount of cold ethanol to remove any soluble
 impurities and subsequently dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of tetraamminecopper(II) sulfate monohydrate is achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

- Crystal Selection and Mounting: A suitable single crystal of the compound, with well-defined faces and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a specific temperature (often 100 K or room temperature) to reduce thermal vibrations of the atoms. Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

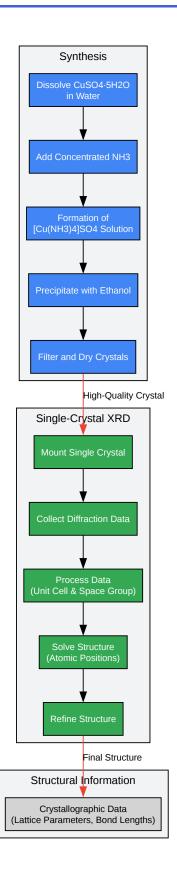


- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal, leading to the assignment of the space group.
 The intensities of the diffracted X-ray beams are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.

Visualizations

The following diagrams illustrate the key structural features and the experimental workflow for the crystallographic analysis of tetraamminecopper(II) sulfate monohydrate.

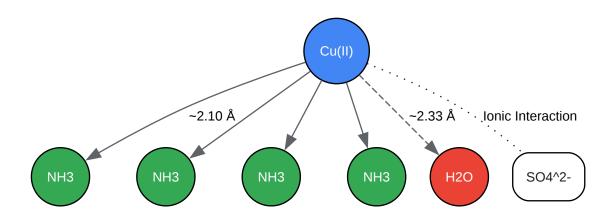




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Fig. 1: Experimental workflow from synthesis to structure determination.





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Fig. 2: Coordination environment of the Copper(II) ion.

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